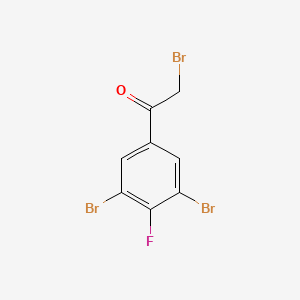

3',5'-Dibromo-4'-fluorophenacyl bromide

Description

3',5'-Dibromo-4'-fluorophenacyl bromide is a halogenated aromatic compound featuring a phenacyl bromide core substituted with bromine atoms at the 3' and 5' positions and a fluorine atom at the 4' position on the benzene ring. Its molecular formula is C₈H₄Br₃FO, with a calculated molecular weight of 375.83 g/mol. This compound belongs to the class of acyl bromides, characterized by high reactivity due to the electron-withdrawing bromine and fluorine substituents.

Properties

IUPAC Name |

2-bromo-1-(3,5-dibromo-4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br3FO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLHLYUUWVZCLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3',5'-Dibromo-4'-fluorophenacyl bromide typically involves the bromination and fluorination of phenacyl bromide. The reaction conditions include the use of bromine (Br2) and fluorine (F2) sources under controlled temperatures and pressures. The process may involve multiple steps to ensure the selective addition of bromine and fluorine atoms to the benzene ring.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions using specialized reactors. The production process is optimized to achieve high yields and purity. Safety measures are strictly followed to handle the reactive bromine and fluorine gases.

Chemical Reactions Analysis

Types of Reactions: 3',5'-Dibromo-4'-fluorophenacyl bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of bromo-fluoro-phenyl alcohols.

Substitution: Substitution reactions involve the replacement of bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Bromo-fluoro-phenyl alcohols

Substitution: Derivatives with different functional groups

Scientific Research Applications

3',5'-Dibromo-4'-fluorophenacyl bromide is widely used in scientific research due to its unique chemical properties. Its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding assays.

Medicine: Investigated for its potential therapeutic effects in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism of action depends on the context of its application, such as inhibiting enzyme activity or modulating receptor signaling.

Comparison with Similar Compounds

Positional Isomers of Dibromo-fluorophenacyl Bromides

The positions of bromine substituents on the benzene ring significantly alter physicochemical and reactive properties. Key isomers include:

| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|---|

| 3',5'-Dibromo-4'-fluorophenacyl bromide | 3',5'-Br, 4'-F | C₈H₄Br₃FO | 375.83 | - Meta bromine substitution enhances steric hindrance. - Fluorine at 4' directs electrophilic reactions. |

| 2',6'-Dibromo-4'-fluorophenacyl bromide | 2',6'-Br, 4'-F | C₈H₄Br₃FO | 375.83 | - Para bromine substitution creates symmetry. - Higher dipole moment due to opposing Br atoms. |

| 4',5'-Dibromo-2'-fluorophenacyl bromide | 4',5'-Br, 2'-F | C₈H₄Br₃FO | 375.83 | - Ortho fluorine may destabilize the ring via steric clash. - Limited solubility in polar solvents. |

Key Insights :

- Solubility : Bromine-rich derivatives generally exhibit lower solubility in aqueous media but higher solubility in halogenated solvents (e.g., dichloromethane).

Comparison with Simpler Fluorophenacyl Bromides

4'-Fluorophenacyl bromide (C₈H₆BrFO, MW 217.04 g/mol) lacks additional bromine substituents. Key differences include:

- Reactivity : The absence of bromine reduces molecular weight and steric bulk, making it more reactive toward nucleophiles (e.g., in protein labeling applications) .

- Applications : While 4'-fluorophenacyl bromide is used in radiochemistry for fluorine-18 labeling, the dibromo analogs may serve as precursors for heavier halogenated materials or flame retardants due to increased density and thermal stability .

Bromophenols and Halogenated Aromatics

Bromophenols (e.g., 2,3-dibromo-4,5-dihydroxybenzylaldehyde) isolated from marine algae share bromine substitution but differ in functional groups (hydroxyl vs. acyl bromide). Key contrasts:

- Bioactivity: Bromophenols exhibit antimicrobial and anticancer properties, whereas acyl bromides like this compound are more reactive and less likely to be directly bioactive .

- Synthesis: Bromophenols often derive from natural sources, while halogenated phenacyl bromides require targeted electrophilic substitution or directed ortho-metalation strategies .

Biological Activity

3',5'-Dibromo-4'-fluorophenacyl bromide (DBFB) is a synthetic organic compound notable for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

- IUPAC Name : this compound

- CAS Number : 1806355-36-1

- Molecular Formula : C13H8Br2F1O

- Molecular Weight : 373.01 g/mol

DBFB exhibits biological activity primarily through its ability to interact with various molecular targets, including enzymes and receptors. Its bromine and fluorine substituents enhance lipophilicity and may facilitate membrane permeability, allowing it to exert effects on cellular functions.

Key Mechanisms:

- Enzyme Inhibition : DBFB has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : The compound may act on specific receptors, influencing signaling pathways that regulate cellular responses.

Anticancer Activity

Research indicates that DBFB possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

| Cell Line | IC50 (µM) | Viability (%) at 10 µM (48h) | Viability (%) at 20 µM (48h) |

|---|---|---|---|

| MCF-7 | 8.47 | 45.22 | 21.24 |

| HeLa | 9.22 | 46.77 | 29.33 |

| Jurkat | 4.64 | 40.11 | 24.72 |

These results indicate that DBFB is particularly effective against Jurkat cells, showing a strong growth inhibitory effect compared to other tested lines .

Anti-inflammatory Effects

DBFB has also been investigated for its anti-inflammatory properties. Studies suggest it can reduce the production of pro-inflammatory cytokines in activated immune cells, which may have implications for treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study using Jurkat T-cells, DBFB demonstrated a dose-dependent inhibition of cell viability after both 48 and 72 hours of exposure. The IC50 values indicated a potent effect compared to standard chemotherapeutic agents .

Case Study 2: Enzyme Interaction

DBFB was evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which are critical in cancer metastasis. Molecular docking studies revealed promising binding affinities, suggesting that DBFB could serve as a lead compound for developing new MMP inhibitors .

Safety and Toxicity Profile

While DBFB shows promising biological activity, its safety profile is crucial for therapeutic applications. Preliminary toxicity studies indicate that it exhibits minimal cytotoxicity toward non-cancerous cell lines at therapeutic concentrations, suggesting a favorable safety margin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.